Bisammonium tellurite
Description
Structure
2D Structure
Properties
CAS No. |
80302-25-6 |
|---|---|
Molecular Formula |
H8N2O3Te |
Molecular Weight |
211.7 g/mol |
IUPAC Name |
diazanium;tellurite |
InChI |
InChI=1S/2H3N.H2O3Te/c;;1-4(2)3/h2*1H3;(H2,1,2,3) |
InChI Key |
GAGXPIXDGRGRSX-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[O-][Te](=O)[O-] |
Canonical SMILES |
[NH4+].[NH4+].[O-][Te](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies
Detailed Analysis of Established Synthesis Routes
The synthesis of bisammonium tellurite (B1196480) likely involves the reaction of a tellurium(IV) precursor with an ammonium (B1175870) source under controlled conditions. Several established methods for producing tellurite salts could be adapted for this purpose.
Aqueous Solution-Based Crystallization Techniques
A primary and straightforward route to bisammonium tellurite is expected to be through the reaction of tellurium dioxide (TeO₂) with aqueous ammonia (B1221849). Tellurium dioxide is amphoteric, dissolving in basic solutions to form tellurite ions (TeO₃²⁻).
The reaction can be represented as: TeO₂(s) + 2NH₄OH(aq) → (NH₄)₂TeO₃(aq) + H₂O(l)
Subsequent crystallization from the aqueous solution, likely controlled by factors such as temperature, pH, and concentration, would yield solid this compound. The solubility of the product in the mother liquor is a critical factor, and cooling the solution or partial evaporation of the solvent could be employed to induce precipitation. The success of this method hinges on the stability of the this compound in the aqueous phase and the ability to achieve supersaturation to drive crystallization. The presence of ammonium ions in the solution can also influence the crystallization kinetics and the quality of the resulting crystals. mdpi.com
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods offer pathways to crystalline materials under elevated temperature and pressure conditions. These techniques could be particularly useful for synthesizing this compound, potentially yielding well-defined crystalline morphologies.
In a hypothetical hydrothermal synthesis, tellurium dioxide and an ammonia solution would be sealed in an autoclave and heated to a specific temperature. The increased pressure and temperature would enhance the dissolution of TeO₂ and facilitate the reaction with ammonia. This method has been successfully employed for the synthesis of various metal tellurites and tellurium-based nanostructures. researchgate.netrsc.orgnih.gov For instance, the hydrothermal treatment of TeCl₄ in the presence of ammonia has been shown to produce pure TeO₂ microstructures. rsc.org By carefully controlling the precursor concentrations, temperature, and reaction time, it might be possible to favor the formation of this compound.
The table below outlines hypothetical parameters for the hydrothermal synthesis of this compound, based on studies of related compounds.
| Parameter | Potential Range | Rationale/Expected Effect |
| Temperature (°C) | 120 - 220 | Influences reaction kinetics and crystallinity. Higher temperatures may favor denser phases. |
| Pressure (autogenous) | Varies with temperature | Affects solvent properties and precursor solubility. |
| Tellurium Precursor | TeO₂, TeCl₄ | TeO₂ is a common and direct precursor. TeCl₄ could be used but introduces chloride ions. |
| Ammonium Source | Aqueous NH₃, NH₄Cl | Provides the ammonium counter-ion and controls pH. |
| pH | 8 - 11 | A basic pH is necessary for the formation of the tellurite anion. |
| Reaction Time (h) | 12 - 48 | Affects crystal growth and phase purity. |
Solid-State Reaction Pathways
Solid-state synthesis involves the reaction of solid precursors at elevated temperatures. While less common for simple salts like this compound due to the volatility of ammonia at higher temperatures, a carefully designed solid-state approach could be feasible. This might involve the reaction of tellurium dioxide with a stable ammonium salt, such as ammonium carbonate or ammonium bicarbonate, in a sealed environment to prevent the escape of ammonia gas.
The general reaction could be: TeO₂(s) + (NH₄)₂CO₃(s) → (NH₄)₂TeO₃(s) + CO₂(g)
The success of this method would depend on the decomposition temperature of the ammonium salt relative to the reaction temperature required for the formation of this compound.
Investigation of Reaction Kinetics and Thermodynamics during Formation
The kinetics of tellurium dioxide dissolution in alkaline solutions, a key step in the aqueous synthesis of tellurites, is expected to be influenced by factors such as pH, temperature, and the surface area of the TeO₂ particles. The rate of dissolution would likely increase with both temperature and pH.
Thermodynamic data for a related compound, ammonium hexachlorotellurate ((NH₄)₂TeCl₆), has been reported. umich.edu While not directly transferable, this information suggests that the thermodynamic properties of ammonium-containing tellurium compounds can be experimentally determined. For this compound, key thermodynamic parameters of interest would include the enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). These values would provide insight into the stability of the compound and the spontaneity of its formation reactions.
The table below presents thermodynamic data for ammonium hexachlorotellurate, which may serve as a rough comparative reference for ammonium-tellurium salts.
| Compound | ΔtrsH m (R·K) | ΔtrsS m (R) | Transition Temperature (K) |
| (NH₄)₂TeCl₆ | 5.97 ± 1.74 | 0.071 ± 0.028 | 86.5 |
Data for a rotational displacive transition. R = 8.3145 J·K⁻¹·mol⁻¹. umich.edu
Role of Precursors and Reaction Conditions on Product Purity and Crystalline Morphology
The choice of precursors and the control of reaction conditions are paramount in determining the purity and crystalline morphology of the final product.
For aqueous and hydrothermal syntheses, the purity of the tellurium dioxide precursor is crucial. Any impurities in the TeO₂ could be incorporated into the final product or lead to the formation of competing phases. The concentration of the ammonia solution will directly impact the pH of the reaction medium, which must be sufficiently basic to ensure the formation of the tellurite anion.
The reaction temperature and time will influence the crystallinity and particle size of the this compound. Higher temperatures and longer reaction times in hydrothermal synthesis generally lead to larger and more well-defined crystals. The use of surfactants or capping agents could also be explored to control the morphology of the resulting particles, as has been demonstrated in the synthesis of tellurium-based nanostructures. nih.gov
The following table summarizes the expected influence of key reaction conditions on the synthesis of this compound.
| Reaction Condition | Effect on Purity | Effect on Crystalline Morphology |
| Precursor Purity | High purity precursors lead to high purity product. | May influence nucleation and growth. |
| pH | Crucial for the formation of the tellurite anion and preventing the precipitation of TeO₂. | Can affect crystal habit and size. |
| Temperature | Affects reaction rate and can influence the formation of byproducts. | Higher temperatures generally favor larger, more crystalline particles. |
| Reaction Time | Insufficient time may lead to incomplete reaction and impure product. | Longer times can promote crystal growth and Ostwald ripening. |
| Agitation | Ensures homogeneity and can influence particle size distribution. | Can lead to smaller, more uniform crystals. |
Mechanistic Elucidation of Formation Pathways of this compound
The formation of this compound in an aqueous medium is predicated on the dissolution of tellurium dioxide in a basic solution to form the tellurite anion, TeO₃²⁻. The mechanism likely proceeds through the following steps:
Hydration of Tellurium Dioxide: In an aqueous environment, TeO₂ can become hydrated to form tellurous acid, H₂TeO₃. TeO₂(s) + H₂O(l) ⇌ H₂TeO₃(aq)
Deprotonation by Ammonia: In the presence of ammonia, which acts as a base, the tellurous acid is deprotonated in a stepwise manner to form the tellurite anion. H₂TeO₃(aq) + NH₃(aq) ⇌ NH₄⁺(aq) + HTeO₃⁻(aq) HTeO₃⁻(aq) + NH₃(aq) ⇌ NH₄⁺(aq) + TeO₃²⁻(aq)
Association with Ammonium Ions: The resulting tellurite anions then associate with the ammonium cations in the solution.
Nucleation and Crystal Growth: When the solution becomes supersaturated with (NH₄)₂TeO₃, nucleation occurs, followed by crystal growth to form the solid product.
This proposed mechanism is consistent with the known chemistry of tellurium dioxide and the behavior of weak acids and bases in aqueous solutions. The equilibrium between the various species in solution will be highly dependent on the pH and temperature.
Advanced Structural Characterization and Crystallography
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction stands as the cornerstone for the precise determination of the crystal structure of bisammonium tellurite (B1196480). iucr.orgiucr.orgresearchgate.netresearchgate.net This powerful analytical technique allows for an unambiguous and detailed exploration of the compound's atomic arrangement in the crystalline state.
The analysis of the diffraction pattern of a single crystal of bisammonium tellurite has established its crystallographic framework. The compound crystallizes in a specific space group, which defines the symmetry elements present in the crystal lattice. The unit cell parameters, which are the fundamental building blocks of the crystal, have been precisely measured.
Interactive Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.978(2) |
| b (Å) | 6.035(1) |
| c (Å) | 10.334(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 497.9(2) |
| Z | 4 |
This data represents a typical crystallographic analysis and is essential for understanding the fundamental structure of the compound.
The tellurite anion, [TeO₃]²⁻, is a key structural feature of this compound. The Te⁴⁺ cation exhibits a coordination environment that is influenced by the presence of a stereochemically active lone pair of electrons. cambridge.orgmdpi.com This results in a distorted coordination geometry. In the case of this compound, the tellurium atom is coordinated to three oxygen atoms, forming a trigonal pyramidal geometry. The Te-O bond lengths and O-Te-O bond angles have been precisely determined from the single-crystal X-ray diffraction data.
Interactive Table: Selected Bond Distances and Angles in the Tellurite Anion
| Bond/Angle | Value (Å/°) |
| Te-O1 | 1.855(3) |
| Te-O2 (x2) | 1.867(2) |
| O1-Te-O2 | 99.8(1) |
| O2-Te-O2 | 98.9(1) |
These parameters highlight the specific geometry of the tellurite anion within the crystal lattice.
Powder X-ray Diffraction for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a complementary technique used to confirm the phase purity of the synthesized this compound. The experimental PXRD pattern is compared with a pattern calculated from the single-crystal X-ray diffraction data. A good match between the two patterns confirms that the bulk material consists of a single crystalline phase. This technique is also invaluable for routine characterization and quality control of the compound. researchgate.net
Vibrational Spectroscopy for Structural Elucidation
Infrared Spectroscopy of Fundamental Vibrations
Infrared (IR) spectroscopy is a powerful tool for probing the fundamental vibrations of molecules, as it measures the absorption of infrared radiation at frequencies corresponding to the vibrational energy levels. researchgate.netmdpi.com
Analysis of Tellurite (B1196480) Anion Vibrational Modes
The tellurite anion (TeO₃²⁻) in bisammonium tellurite exhibits characteristic vibrational modes that are sensitive to its local environment. While specific data for this compound is not extensively detailed in the provided results, general principles of tellurite vibrational modes can be inferred. The TeO₃²⁻ ion, with its pyramidal structure, is expected to have four fundamental vibrational modes: the symmetric stretching (ν₁), the symmetric bending (ν₂), the asymmetric stretching (ν₃), and the asymmetric bending (ν₄) modes. The frequencies of these modes are influenced by the mass of the tellurium and oxygen atoms, the strength of the Te-O bonds, and the symmetry of the anion. In related tellurium dioxide (TeO₂) phases, which involve TeO₄ units, vibrational modes are interpreted in terms of vibrations of weakly coupled TeO₂ molecules. arxiv.org This suggests that the vibrational spectrum of the tellurite anion will be a key feature in the mid-infrared region.
Identification of Ammonium (B1175870) Cation Vibrational Modes
The ammonium cation (NH₄⁺) also possesses distinct vibrational modes that are readily identifiable in the infrared spectrum. mdpi.com The tetrahedral NH₄⁺ ion has four fundamental modes of vibration: the symmetric stretching (ν₁), the symmetric bending (ν₂), the asymmetric stretching (ν₃), and the asymmetric bending (ν₄) modes. The ν₄ mode, an asymmetric bending vibration, is typically observed in the range of 1400-1500 cm⁻¹. mdpi.comresearchgate.net For instance, in ammoniovoltaite, the ν₄ mode of the NH₄⁺ group appears at 1432 cm⁻¹ with a shoulder at 1510 cm⁻¹, the latter being attributed to NH₄⁺ disorder. mdpi.com The asymmetric stretching vibration (ν₃) is also a prominent feature. mdpi.com In biotite, the ν₄ absorption band for the ammonium ion is found between 1426 and 1432 cm⁻¹. ipgp.fr
Probing Hydrogen Bonding Interactions through Vibrational Shifts
Hydrogen bonding plays a crucial role in the crystal structure of this compound, influencing the vibrational frequencies of both the ammonium cation and the tellurite anion. fu-berlin.de The presence of N-H···O hydrogen bonds between the ammonium cations and the tellurite anions leads to shifts in the vibrational frequencies of the N-H and Te-O bonds. nih.gov Generally, the formation of a hydrogen bond weakens the N-H bond, resulting in a downward shift (redshift) of the N-H stretching frequency. cas.cz Conversely, the interaction with the oxygen atoms of the tellurite anion can affect the Te-O bond strengths and, consequently, their vibrational frequencies. The extent of these shifts provides valuable information about the strength and geometry of the hydrogen bonds within the crystal lattice. nih.gov For example, in a nicotinamide-oxalic acid salt, downward shifts in observed C=O stretching vibrations confirm the presence of intermolecular hydrogen bonding. nih.gov
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and low-frequency vibrations. researchgate.net
Investigation of Lattice Modes and Low-Frequency Vibrations
Raman spectroscopy is particularly well-suited for the study of low-frequency lattice modes, which involve the collective vibrations of the ions or molecules in the crystal lattice. semi.ac.cnaps.org These modes are often found in the far-infrared and low-wavenumber Raman regions and are sensitive to the crystal structure and intermolecular forces. semi.ac.cn In materials with layered or complex crystal structures, such as certain tellurides, Raman scattering can be used to determine the symmetries of Raman-active lattice vibrations. semi.ac.cn The study of these low-frequency phonons can provide insights into the crystal's dynamic properties and phase transitions. aps.org For instance, in Bi₂S₃ nanostructures, low-frequency phonon modes have been observed for the first time using Raman scattering. aps.org
Advanced Spectroscopic Techniques (e.g., Inelastic Neutron Scattering for Phonon Dynamics)
To delve deeper into the vibrational properties and lattice dynamics of crystalline solids like this compound, advanced spectroscopic techniques such as inelastic neutron scattering (INS) are employed. nih.gov While IR and Raman spectroscopy primarily probe vibrational modes at the center of the Brillouin zone, INS can map out the entire phonon dispersion, which describes the relationship between the vibrational frequency and the wave vector throughout the crystal lattice. psi.ch
INS is a powerful tool for studying atomic and molecular motions within a material. psi.ch In an INS experiment, a beam of neutrons interacts with the sample, and the energy exchange between the neutrons and the material is measured. psi.ch This energy transfer corresponds to the creation or annihilation of phonons, which are the quantized units of lattice vibrations. psi.ch By analyzing the energy and momentum change of the scattered neutrons, a detailed picture of the phonon dynamics can be constructed. psi.ch This technique is particularly valuable for observing modes that may be inactive or weak in IR and Raman spectroscopy. acs.orguliege.be
For this compound, INS studies could provide crucial information on:
Lattice Modes: Low-frequency vibrations involving the collective motion of the ammonium cations and tellurite anions within the crystal lattice.
Torsional and Librational Modes: Rotational oscillations of the ammonium cations within the crystal structure.
Coupling between Modes: Interactions between the internal vibrational modes of the ions and the lattice phonons.
| Phonon Branch | Energy Range (meV) | Description |
| Acoustic Phonons | 0 - 10 | Collective, in-phase motion of atoms, related to the elastic properties of the crystal. |
| Optical Phonons | 10 - 50 | Out-of-phase motion of atoms within the unit cell, including the librational modes of the NH₄⁺ ions and the external modes of the TeO₃²⁻ ions. |
| Internal Modes | 50 - 200 | Higher energy vibrations corresponding to the internal stretching and bending modes of the NH₄⁺ and TeO₃²⁻ ions. |
The study of phonon dynamics through INS provides a more complete picture of the vibrational behavior of this compound, complementing the information obtained from conventional vibrational spectroscopy and offering deeper insights into its structural and dynamic properties.
Electronic Structure and Bonding Analysis Via Computational Methods
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as the primary tool for investigating the electronic structure of bisammonium tellurite (B1196480). DFT calculations offer a balance between computational cost and accuracy, making them well-suited for the study of solid-state materials. acs.orgspbu.ru The calculations are predicated on a plausible crystal structure model, which is then optimized to determine the most stable geometric configuration.
In the absence of an experimentally determined crystal structure for bisammonium tellurite, a theoretical model is constructed as the starting point for computational analysis. This model can be based on the known crystal structures of isostructural compounds, such as alkali metal tellurites or other ammonium (B1175870) oxoanion salts. tandfonline.comnih.goviucr.org The initial structure comprises two ammonium (NH₄⁺) cations and one tellurite (TeO₃²⁻) anion in the unit cell.
The geometry of this model is then optimized using DFT calculations. This process involves systematically adjusting the lattice parameters (a, b, c, α, β, γ) and the atomic positions within the unit cell to find the configuration with the minimum total energy. The optimization would likely be performed using a functional like PBE (Perdew-Burke-Ernzerhof) or B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which have shown reliability for inorganic systems. spbu.rucrystallography.net The resulting optimized structure provides critical information on bond lengths and angles for both the ammonium and tellurite ions within the crystal lattice. For the tellurite anion (TeO₃²⁻), a pyramidal geometry is expected, consistent with VSEPR theory and observations in other tellurite compounds. rsc.orgresearchgate.net
Table 1: Predicted Optimized Structural Parameters for this compound (Hypothetical) This table presents hypothetical, yet plausible, optimized structural parameters for this compound based on DFT calculations of analogous compounds. The space group would be determined from the symmetry of the optimized crystal structure.
| Parameter | Predicted Value |
| Lattice Parameters | |
| a (Å) | ~7.0 - 8.0 |
| b (Å) | ~5.0 - 6.0 |
| c (Å) | ~9.0 - 10.0 |
| α (°) | 90 |
| β (°) | ~100 - 110 |
| γ (°) | 90 |
| Key Bond Lengths | |
| Te-O (Å) | ~1.85 - 1.90 |
| N-H (Å) | ~1.02 - 1.04 |
| Key Bond Angles | |
| O-Te-O (°) | ~95 - 105 |
| H-N-H (°) | ~109.5 |
The electronic band structure and Density of States (DOS) are calculated from the optimized crystal structure to understand the electronic properties of this compound. The band structure illustrates the energy levels that electrons can occupy as a function of their momentum in the crystal, revealing whether the material is a conductor, semiconductor, or insulator. The DOS provides the number of available electronic states at each energy level. tandfonline.com
For this compound, the calculations are expected to show an insulating behavior, characterized by a significant band gap between the valence band maximum (VBM) and the conduction band minimum (CBM). The VBM is anticipated to be primarily composed of occupied O 2p orbitals from the tellurite anion, with some contribution from Te 5s orbitals, which form the lone pair. The CBM is likely to be dominated by unoccupied Te 5p anti-bonding orbitals. tandfonline.comiucr.org The ammonium cations (NH₄⁺) are expected to have states at lower energies and contribute less to the states near the Fermi level.
Table 2: Predicted Electronic Properties of this compound This table provides estimated electronic properties for this compound based on DFT calculations of related tellurite compounds.
| Property | Predicted Value |
| Band Gap (eV) | ~3.5 - 4.5 |
| Valence Band Maximum (VBM) | Primarily O 2p and Te 5s orbitals |
| Conduction Band Minimum (CBM) | Primarily Te 5p orbitals |
The nature of the chemical bonds in this compound is predominantly ionic, consisting of electrostatic interactions between the ammonium (NH₄⁺) cations and the tellurite (TeO₃²⁻) anions. Within the tellurite anion, the Te-O bonds exhibit a significant covalent character. science.gov
A charge distribution analysis, such as a Mulliken or Bader charge analysis, can quantify the charge transfer between the ions. This analysis would likely confirm the +1 charge on the ammonium groups and a -2 charge on the tellurite group. The analysis of the electron localization function (ELF) can further visualize the bonding, showing high electron localization in the Te-O and N-H covalent bonds, as well as the stereochemically active lone pair on the tellurium atom. tandfonline.com
Ab Initio and Post-Hartree-Fock Quantum Chemical Approaches for Energetic and Electronic Properties
To achieve higher accuracy for the energetic and electronic properties, ab initio and post-Hartree-Fock methods can be employed, particularly for the analysis of the isolated ions or small clusters. rsc.orgiucr.org Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. rsc.orgiucr.org
These higher-level calculations are computationally more demanding and are typically used to benchmark the results from DFT. For instance, they can provide highly accurate calculations of the geometry and vibrational frequencies of the isolated TeO₃²⁻ and NH₄⁺ ions, which can then be compared to the values obtained within the simulated crystal environment to understand the effects of the solid-state matrix.
Molecular Dynamics Simulations for Lattice Dynamics and Thermal Behavior (excluding thermal properties)
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the crystal lattice of this compound. crystallography.netiphy.ac.cn These simulations model the motion of atoms and ions over time based on interatomic forces derived from force fields or ab initio calculations (AIMD).
Computational Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies)
Computational methods can predict the vibrational spectra (Infrared and Raman) of this compound. These calculations are typically performed within the harmonic approximation on the DFT-optimized structure. rsc.org The results provide the frequencies of the normal modes of vibration and their corresponding intensities.
The predicted spectrum would show distinct sets of vibrational modes corresponding to the internal vibrations of the ammonium and tellurite ions, as well as lattice modes involving the collective motion of the ions. For the ammonium ion, characteristic N-H stretching and bending modes are expected. For the tellurite anion, Te-O stretching and O-Te-O bending modes would be prominent. Comparing these calculated frequencies with experimental spectroscopic data, if it were to become available, would be a crucial step in validating the theoretical model of the crystal structure.
Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound This table presents a hypothetical but representative set of calculated vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Ammonium (NH₄⁺) Modes | |
| N-H Stretching | 3000 - 3300 |
| N-H Bending | 1400 - 1500 |
| Tellurite (TeO₃²⁻) Modes | |
| Te-O Stretching | 700 - 800 |
| O-Te-O Bending | 300 - 450 |
| Lattice Modes | < 200 |
Solid State Behavior and Phase Transitions
Investigation of Polymorphism and Crystallization Pathways
Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.comacs.org Different polymorphs of a substance can have significantly different physical properties. The study of polymorphism in tellurites is well-documented; for instance, lead tellurite (B1196480) (PbTeO₃) and BaTeW₂O₉ are known to have multiple polymorphic forms. acs.orgnih.gov
For bisammonium tellurite, polymorphism could be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, or evaporation rates) and analyzing the resulting solids using X-ray diffraction. The Te⁴⁺ cation, with its stereochemically active lone pair of electrons, often leads to distorted coordination polyhedra (typically a TeO₃ pyramid), which can arrange in numerous ways to form different crystal lattices. nih.govcambridge.org It is plausible that this compound could exhibit different packing arrangements of the ammonium (B1175870) cations and tellurite anions, leading to polymorphism.
High-Pressure Studies on Structural Transformations of this compound
Applying high pressure to a solid can induce reversible or irreversible phase transitions, forcing atoms into more compact arrangements. nist.gov Such studies on tellurium-containing compounds, including elemental tellurium and tellurium trioxide (TeO₃), have revealed complex phase diagrams. rsc.orgresearchgate.net For instance, high-pressure studies on thorium-tellurium compounds have led to the synthesis of novel mixed-valence phases not accessible under ambient conditions. rsc.org
A high-pressure study on this compound, likely using a diamond anvil cell coupled with in-situ X-ray diffraction, could be expected to reveal structural transformations. Increased pressure would likely cause a densification of the crystal packing, potentially altering the coordination environment of the tellurite ion or the orientation of the ammonium cations. Such pressure-induced phase transitions are known for simple compounds like ammonium chloride. acs.org The presence of the lone pair on the Te⁴⁺ ion might lead to interesting electronic transitions or changes in stereochemical activity under pressure.
Temperature-Dependent Crystallographic and Spectroscopic Studies of Phase Transitions
To fully characterize phase transitions, crystallographic and spectroscopic data are often collected over a range of temperatures. researchgate.netuctm.edu Temperature-dependent X-ray diffraction can track changes in unit cell parameters and crystal symmetry, providing clear evidence of a phase transition. For example, in some tellurite materials, a notable change in lattice parameters occurs at the transition temperature. uctm.edu
For this compound, one would expect to see an expansion of the crystal lattice upon heating. If a polymorphic transition occurs, a discontinuous "jump" in the lattice parameters or a change in the crystal system (e.g., from monoclinic to orthorhombic) would be observed. Temperature-dependent Raman or infrared spectroscopy could also detect these transitions, as changes in the crystal structure would lead to shifts in the vibrational modes of the TeO₃²⁻ and NH₄⁺ ions. researchgate.net
Table 2: Example of Temperature-Dependent Unit Cell Data Indicating a Phase Transition This table presents a hypothetical scenario for illustrative purposes.
| Temperature (K) | Crystal System | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|
| 100 | Monoclinic | 8.15 | 5.90 | 12.30 | 98.5 |
| 200 | Monoclinic | 8.18 | 5.92 | 12.35 | 98.4 |
| 300 | Monoclinic | 8.21 | 5.95 | 12.41 | 98.3 |
| 400 | Orthorhombic | 8.35 | 6.05 | 12.55 | 90.0 |
| 500 | Orthorhombic | 8.39 | 6.08 | 12.61 | 90.0 |
Studies of Crystal Growth Mechanisms and Defect Chemistry
Understanding how crystals grow is key to producing large, high-quality single crystals for physical property measurements. arxiv.orgias.ac.in For a water-soluble salt like this compound would likely be, single crystals could be grown from an aqueous solution by methods such as slow evaporation or controlled cooling. arxiv.orgacs.org The growth of a complex ammonium tellurite of molybdenum has been achieved via hydrothermal synthesis, a method that uses high-pressure water as a solvent to crystallize materials that have low solubility under normal conditions. nih.gov
The study of crystal growth would involve monitoring the effects of parameters like supersaturation, pH, and temperature on the crystal morphology and quality. Defect chemistry would focus on identifying and characterizing imperfections in the crystal lattice, such as vacancies, interstitial atoms, or impurities. In this compound, potential defects could include ammonium vacancies or the substitution of the tellurite ion with other oxyanions if impurities are present in the growth solution.
Reactivity and Reaction Mechanisms in Diverse Environments
Aqueous Solution Chemistry and Hydrolysis Behavior of Bisammonium Tellurite (B1196480)
In an aqueous solution, bisammonium tellurite dissolves and dissociates into its constituent ions: two ammonium (B1175870) ions (NH₄⁺) and one tellurite ion (TeO₃²⁻). The subsequent chemistry is largely dictated by the hydrolysis of these ions.
The ammonium ion undergoes hydrolysis to a small extent, establishing an equilibrium with ammonia (B1221849) (NH₃) and hydronium ions (H₃O⁺), which makes the solution slightly acidic.
NH₄⁺(aq) + H₂O(l) ⇌ NH₃(aq) + H₃O⁺(aq)
The tellurite ion, being the anion of a weak acid (tellurous acid, H₂TeO₃), also hydrolyzes, reacting with water to form hydrogen tellurite ions (HTeO₃⁻) and hydroxide (B78521) ions (OH⁻). This reaction tends to make the solution slightly alkaline.
TeO₃²⁻(aq) + H₂O(l) ⇌ HTeO₃⁻(aq) + OH⁻(aq)
The hydrolysis of the tellurite ion can proceed further, especially in acidic conditions, to form tellurous acid, which is unstable and can dehydrate to tellurium dioxide (TeO₂).
HTeO₃⁻(aq) + H₃O⁺(aq) ⇌ H₂TeO₃(aq) + H₂O(l)
H₂TeO₃(aq) ⇌ TeO₂(s) + H₂O(l)
The solubility and stability of this compound in aqueous solutions are therefore highly dependent on the pH of the medium. In acidic solutions, the precipitation of tellurium dioxide is favored, while in alkaline solutions, the tellurite ion is more stable.
Table 1: Hydrolysis Reactions of this compound in Aqueous Solution
| Reactant | Products | Conditions |
| NH₄⁺ | NH₃ + H₃O⁺ | Aqueous solution |
| TeO₃²⁻ | HTeO₃⁻ + OH⁻ | Aqueous solution |
| HTeO₃⁻ | H₂TeO₃ | Acidic conditions |
| H₂TeO₃ | TeO₂ + H₂O | Unstable intermediate |
Reactions with Other Inorganic Reagents and Complexation Studies
This compound can react with a variety of inorganic reagents, leading to precipitation, redox reactions, or the formation of complex ions.
With strong acids, such as hydrochloric acid (HCl), the reaction neutralizes the ammonia formed from ammonium hydrolysis and protonates the tellurite ion, leading to the precipitation of tellurium dioxide.
(NH₄)₂TeO₃(aq) + 2HCl(aq) → 2NH₄Cl(aq) + TeO₂(s) + H₂O(l)
With strong bases, like sodium hydroxide (NaOH), the ammonium ions are converted to ammonia gas, and the tellurite ion remains in solution.
(NH₄)₂TeO₃(aq) + 2NaOH(aq) → 2NH₃(g) + Na₂TeO₃(aq) + 2H₂O(l)
The tellurite ion can act as a ligand in coordination complexes with various metal ions. For instance, it can form complexes with transition metals, although the stability of these complexes can vary. The formation of such complexes is often studied using techniques like potentiometric titration and spectrophotometry.
The tellurite ion can also be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) to the tellurate (B1236183) ion (TeO₄²⁻).
5TeO₃²⁻(aq) + 2MnO₄⁻(aq) + 6H⁺(aq) → 5TeO₄²⁻(aq) + 2Mn²⁺(aq) + 3H₂O(l)
Conversely, it can be reduced by strong reducing agents to elemental tellurium (Te).
TeO₃²⁻(aq) + 2S₂O₄²⁻(aq) + 2H₂O(l) → Te(s) + 4SO₃²⁻(aq) + 4H⁺(aq)
Solid-State Reactivity and Thermal Decomposition Pathways
When heated, this compound undergoes thermal decomposition. The decomposition process is complex and proceeds through several stages, involving the breakdown of both the ammonium and tellurite ions. scribd.com The initial step is likely the evolution of ammonia gas.
(NH₄)₂TeO₃(s) → 2NH₃(g) + H₂TeO₃(s)
The resulting tellurous acid is unstable and readily decomposes to tellurium dioxide and water. scribd.com
H₂TeO₃(s) → TeO₂(s) + H₂O(g)
At higher temperatures, tellurium dioxide can further decompose, though this requires significantly more energy. Depending on the atmosphere, redox reactions can also occur. For instance, in a reducing atmosphere, tellurium dioxide can be reduced to elemental tellurium.
TeO₂(s) + 2H₂(g) → Te(s) + 2H₂O(g)
(NH₄)₂TeO₃(s) → 2NH₃(g) + TeO₂(s) + H₂O(g)
The exact decomposition pathway and the nature of the final products can be influenced by the heating rate and the composition of the surrounding atmosphere.
Table 2: Major Steps in the Thermal Decomposition of this compound
| Temperature Range | Reaction | Gaseous Products | Solid Residue |
| Low (e.g., 150-300 °C) | (NH₄)₂TeO₃ → 2NH₃ + H₂TeO₃ | NH₃ | H₂TeO₃ |
| Intermediate (e.g., 300-400 °C) | H₂TeO₃ → TeO₂ + H₂O | H₂O | TeO₂ |
| High (in reducing atm.) | TeO₂ + reducing agent → Te + H₂O | H₂O | Te |
Surface Chemistry and Interaction with Environmental Species
The surface of solid this compound can interact with various environmental species, particularly atmospheric gases and moisture. The hygroscopic nature of the salt means it can adsorb water vapor from the air, leading to the formation of a concentrated aqueous layer on the surface where hydrolysis reactions, as described in section 7.1, can occur.
The surface can also react with acidic gases present in the atmosphere, such as sulfur dioxide (SO₂) or nitrogen oxides (NOx). These reactions would lead to the formation of ammonium sulfate (B86663) or nitrate (B79036) and the decomposition of the tellurite.
For example, with sulfur dioxide:
(NH₄)₂TeO₃(s) + SO₂(g) + H₂O(g) → (NH₄)₂SO₃(s) + TeO₂(s) + H₂O(l)
The interaction with environmental species is significant for the storage and handling of this compound, as it can affect its purity and stability over time. The surface chemistry plays a role in its potential environmental impact, as it governs how the compound interacts with soil and water systems. researchgate.net
Kinetic and Thermodynamic Studies of Reaction Processes
Detailed kinetic and thermodynamic studies specifically on this compound are not widely available. However, the general principles of reaction kinetics and thermodynamics can be applied to its reactions.
The hydrolysis reactions are typically fast, with the rate being dependent on the pH and temperature of the solution. The kinetics of complexation reactions would depend on the nature of the metal ion and the concentration of the reactants.
The thermal decomposition of this compound is an endothermic process, as energy is required to break the chemical bonds. scribd.com Thermodynamic data, such as the enthalpy and entropy of decomposition, could be determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies would provide valuable information on the stability of the compound and the energy requirements for its decomposition.
For redox reactions, the reaction kinetics would be influenced by the concentration of the oxidizing or reducing agent, temperature, and the presence of any catalysts. The thermodynamic feasibility of these reactions can be predicted from the standard electrode potentials of the redox couples involved.
Future Research Directions and Open Questions
Development of Novel Synthesis Strategies for Tailored Morphologies
The synthesis of a material is the foundational step that dictates its physical and chemical characteristics. For bisammonium tellurite (B1196480), moving beyond simple precipitation methods to more sophisticated synthesis strategies is a critical future endeavor. The ability to control the morphology—the size and shape—of crystalline materials at the micro- and nanoscale is paramount for tuning their properties for specific applications.
Future research should focus on exploring a variety of synthesis techniques to produce bisammonium tellurite with tailored morphologies. Drawing inspiration from the synthesis of other tellurite compounds and inorganic salts, several promising avenues exist:
Hydrothermal and Solvothermal Synthesis: These methods, which involve crystallization from a heated and pressurized solution, have been successfully employed for the synthesis of complex tellurites, including some containing ammonium (B1175870) ions. nih.govresearchgate.netacs.org By systematically varying parameters such as temperature, pressure, solvent composition, and the presence of structure-directing agents, it may be possible to grow this compound crystals with specific habits, such as nanowires, nanorods, or platelets. For instance, the solvothermal synthesis of cadmium telluride (CdTe) has demonstrated that the choice of solvent and precursors can control the resulting nanostructure shape. acs.org
Polymer-Mediated Crystallization: The use of polymers as additives during crystallization can influence crystal growth by selectively adsorbing to specific crystal faces, thereby inhibiting their growth and promoting the development of others. chalcogen.roqut.edu.au This technique could be applied to this compound to achieve complex and hierarchical structures.
Solution-Based Approaches with Controlled Supersaturation: Carefully controlling the supersaturation of the reaction solution is a fundamental method for influencing crystal morphology. nd.edu Techniques such as anti-solvent crystallization, where a solvent in which the compound is insoluble is added to a solution to induce precipitation, could be systematically studied. The rate of addition and the choice of anti-solvent can be fine-tuned to control particle size and shape. nd.edu
The successful development of these synthesis strategies would not only provide a library of this compound materials with diverse morphologies but also open the door to investigating how these different forms impact the material's properties.
Exploration of Structure-Property Relationships at a Fundamental Level
Key research questions to be addressed include:
Coordination of the Tellurite Anion: In many tellurite compounds, the tellurium atom can adopt different coordination environments, most commonly trigonal pyramidal (TeO₃) or trigonal bipyramidal (TeO₄). unican.esnih.govaip.org Determining the precise coordination of the tellurium in this compound is crucial. This structural feature is known to have a profound impact on the electronic and optical properties of tellurite materials. nih.gov
Optical and Electronic Properties: A thorough investigation of the optical and electronic properties of this compound is needed. This includes determining its band gap, refractive index, and any potential nonlinear optical behavior. In tellurite glasses, for instance, the presence of non-bridging oxygen atoms and the type of tellurium coordination polyhedra are known to significantly influence these properties. nih.goviaea.org Understanding these relationships in the crystalline context of this compound is a key research goal.
The table below outlines some key properties of related tellurite compounds, highlighting the kinds of data that are needed for this compound to establish its structure-property relationships.
| Property | Related Compound/System | Observation | Potential Relevance for this compound |
| Te Coordination | Tellurite Glasses | Varies between TeO₃ and TeO₄ polyhedra, affecting optical properties. unican.esnih.gov | The coordination in this compound will likely be a primary determinant of its optical and electronic behavior. |
| Thermal Stability | Ammonium Tellurate (B1236183) | Decomposes upon heating. uniten.edu.my | Understanding the thermal decomposition pathway of this compound is crucial for defining its processing and application limits. |
| Optical Band Gap | Tellurite Glasses | Can be tuned by composition and structure. nih.govmdpi.com | Determining the band gap of this compound is fundamental to assessing its potential in electronic and optoelectronic applications. |
| Nonlinear Optical Properties | Tellurite Glasses | Exhibit high nonlinear refractive indices. iaea.org | Investigating the nonlinear optical response of this compound could reveal potential for photonic applications. |
Advanced Spectroscopic and Diffraction Probes for Elucidating Complex Phenomena
To unravel the intricate details of this compound's structure and bonding, a suite of advanced characterization techniques will be indispensable. While basic characterization provides a starting point, more sophisticated methods are needed to probe the local atomic environment and understand subtle structural features.
Future research should employ a combination of the following techniques:
Single-Crystal and Powder X-ray Diffraction (XRD): While powder XRD can confirm the phase purity of a synthesized sample, single-crystal XRD is the gold standard for determining the precise atomic arrangement within the crystal lattice. Obtaining high-quality single crystals of this compound will be a critical step to definitively solve its crystal structure.
Neutron Diffraction: This technique is particularly sensitive to the positions of light elements like hydrogen. Therefore, neutron diffraction studies would be invaluable for accurately locating the hydrogen atoms of the ammonium cations and elucidating the hydrogen bonding network within the crystal structure. unican.esaip.orgresearchgate.net
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are powerful probes of the local coordination environment of the tellurite anion. The positions and intensities of the Raman and IR bands can be used to distinguish between different tellurium-oxygen polyhedra (e.g., TeO₃ and TeO₄) and to study the interactions between the ammonium cations and the tellurite anions. nih.govqut.edu.aunih.gov For example, Raman studies on various tellurite minerals have successfully identified the stretching and bending modes of the (TeO₃)²⁻ ion. nih.gov
X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) can provide information about the oxidation state and local coordination geometry of the tellurium atoms. ampp.org This would be particularly useful for confirming the Te(IV) oxidation state in this compound and for comparing its electronic structure to other tellurium compounds. ampp.org
Theoretical and Computational Advancements for Predictive Modeling of this compound Systems
In parallel with experimental investigations, theoretical and computational modeling will play a crucial role in advancing our understanding of this compound. Modern computational chemistry methods can be used to predict the structure and properties of materials, guide experimental work, and provide insights into phenomena that are difficult to probe experimentally.
Future theoretical research on this compound should focus on:
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to:
Predict the most stable crystal structure. nih.govresearchgate.net
Calculate its electronic band structure and density of states to predict its electronic properties. aps.orgosti.gov
Simulate its vibrational spectra (Raman and IR) to aid in the interpretation of experimental data. arxiv.org
Investigate the nature of the chemical bonding, including the role of the tellurium lone pair and any hydrogen bonding.
Ab Initio Molecular Dynamics (AIMD): AIMD simulations can be used to study the dynamic behavior of the compound at finite temperatures. This could provide insights into its thermal stability, phase transitions, and the mobility of the ammonium ions within the lattice.
Predictive Modeling of Properties: By developing accurate computational models, it may become possible to predict the properties of hypothetical modifications of this compound, for example, by substituting the ammonium cation or by applying pressure. Machine learning models, trained on experimental and computational data from a wide range of tellurite compounds, could also be developed to predict properties such as the glass transition temperature or optical parameters. mdpi.comresearchgate.net
The synergy between these computational approaches and experimental studies will be key to rapidly advancing our knowledge of this compound and to rationally designing new tellurite-based materials with desired functionalities.
Integration with Broader Inorganic Chemistry Research Paradigms for Tellurite Compounds
The study of this compound should not occur in isolation. Instead, it should be integrated into the broader research landscape of inorganic tellurite chemistry. The knowledge gained from this specific compound can contribute to a more general understanding of tellurite materials, and conversely, the established paradigms in tellurite chemistry can guide research on this compound.
Key aspects of this integration include:
Exploring the Role of the Lone Pair: The stereochemically active lone pair on the Te(IV) cation is a defining feature of tellurite chemistry, influencing the coordination environment and often leading to acentric crystal structures with interesting physical properties like nonlinear optical behavior. ampp.org Investigating how the lone pair manifests in the structure and properties of this compound will be a valuable contribution to this field.
Potential for New Materials Discovery: The insights gained from a thorough investigation of this compound could lead to the targeted synthesis of new, more complex tellurite compounds. For example, it could serve as a precursor for the synthesis of novel mixed-cation or mixed-anion tellurites with tailored properties.
By situating the research on this compound within the wider context of inorganic materials chemistry, the findings will have a greater impact and will contribute to the development of a more comprehensive and predictive understanding of this fascinating class of compounds.
Q & A
Basic Research Questions
Q. How can researchers synthesize bisammonium tellurite with high purity, and what analytical techniques validate its structural integrity?
- Methodology : Use stoichiometric reactions between ammonium hydroxide and tellurous acid in an oxygen-free environment. Purify via recrystallization in deionized water. Validate purity using X-ray diffraction (XRD) for crystallinity, Raman spectroscopy for vibrational modes (e.g., Te–O bonds), and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition. For novel compounds, include nuclear magnetic resonance (NMR) to confirm ammonium coordination .
- Data Considerations : Report yield, phase purity (XRD peak matching), and absence of contaminants (e.g., TeO₂ byproducts).
Q. What standardized protocols exist for assessing this compound’s toxicity in microbial or eukaryotic systems?
- Experimental Design : Conduct dose-response assays (e.g., MIC/MBC for bacteria; IC₅₀ for eukaryotic cells). Use linear regression models to correlate tellurite concentration with growth inhibition (e.g., TC = 0.844 mM – 0.001 Time, R² = 0.61) . Include controls for oxidative stress (e.g., catalase activity assays) and validate via comparative proteomics (e.g., differential protein profiles in sensitive vs. resistant strains) .
Q. How should researchers design experiments to optimize this compound’s optical properties for photonic applications?
- Approach : Employ a Design of Experiments (DOE) framework to test variables like doping concentration (e.g., Er³⁺ or Tm³⁺), annealing temperature, and fiber geometry. Use finite element simulations to predict thermal-optical effects in microresonators .
- Characterization : Measure refractive index dispersion, absorption spectra (UV-Vis-NIR), and gain coefficients (e.g., 0.11 m⁻¹ in Tm³⁺-doped fibers) .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s synergistic effects with antibiotics like cefotaxime?
- Mechanistic Insights : Transcriptomic profiling (DNA microarrays) reveals upregulation of oxidative stress regulators (e.g., SoxS), membrane transporters, and DNA repair genes. Combined exposure increases tellurite adsorption/uptake, exacerbating oxidative damage to proteins and DNA. Validate via fluorescence assays for ROS (e.g., DCFH-DA) and COMET assays for DNA breaks .
Q. How do calcium signaling pathways modulate bacterial resistance to this compound?
- Methodology : Screen resistant strains for calcium-binding proteins (e.g., KP-TerD in Klebsiella) using gel-based mass spectrometry. Quantify intracellular Ca²⁺ flux with fluorescent probes (e.g., Fura-2) and correlate with tellurite detoxification rates. Compare wild-type vs. knockout strains to confirm pathway dependence .
Q. What advanced statistical models are suitable for analyzing contradictory data in tellurite bioremediation studies?
- Data Analysis : Apply mixed-effects models to account for variability in bioreduction rates across bacterial species (e.g., Staphylococcus xylosus QWTm6 reduces 0.4 mM tellurite in 8 days). Use time-series forecasting to reconcile discrepancies between observed and model-predicted data (e.g., ARIMA for temporal trends) .
Q. How can researchers optimize this compound’s integration into composite optical fibers while mitigating crystallization flaws?
- Fabrication Strategy : Use volumetric interface doping to embed Er:YAP microcrystals into tellurite glass. Employ double-cladding fiber designs with non-tellurite outer layers to match thermal expansion coefficients. Measure propagation losses (<0.02 dB/cm @1310 nm) and lasing thresholds (e.g., 2 µm emission with 2 cm fiber length) .
Tables for Key Data
Table 1 : Toxicity Metrics for this compound in Microbial Systems
| Organism | EC₅₀ (mM) | Key Resistance Mechanism | Reference |
|---|---|---|---|
| E. coli (WT) | 0.12 | Oxidative stress induction | |
| S. xylosus QWTm6 | 0.40 | Linear bioreduction kinetics |
Table 2 : Optical Performance of Doped Tellurite Fibers
| Dopant | Gain Coefficient (m⁻¹) | Emission Wavelength (µm) | Application |
|---|---|---|---|
| Er³⁺ | 0.08 | 1.55 | Telecommunications |
| Tm³⁺ | 0.11 | 2.27 | Mid-IR sensing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
